

Spectroscopic and Synthetic Profile of 1,3-Dimethyluracil-5-carboxaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dimethyluracil-5-carboxaldehyde

Cat. No.: B1297471

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This technical document provides a comprehensive overview of the spectroscopic data for **1,3-Dimethyluracil-5-carboxaldehyde**, a key intermediate in the synthesis of various heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside the experimental protocols for its synthesis and data acquisition.

Spectroscopic Data

The structural elucidation of **1,3-Dimethyluracil-5-carboxaldehyde** is supported by a combination of spectroscopic techniques. The key quantitative data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure of the compound.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **1,3-Dimethyluracil-5-carboxaldehyde**

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	9.86	s	CHO
8.39	s	H-6	
3.47	s	N-CH ₃	
3.29	s	N-CH ₃	
^{13}C	185.3	CHO	
162.0	C-4		
158.4	C-2		
151.3	C-6		
110.4	C-5		
37.0	N-CH ₃		
29.4	N-CH ₃		

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 2: Infrared (IR) Spectroscopic Data for **1,3-Dimethyluracil-5-carboxaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
1712	Strong	C=O (C-4) stretching
1672	Strong	C=O (Aldehyde) stretching
1648	Medium	C=C stretching

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Table 3: Mass Spectrometry (MS) Data for **1,3-Dimethyluracil-5-carboxaldehyde**

m/z	Relative Intensity (%)	Assignment
168	100	[M] ⁺
139	55	[M-CHO] ⁺

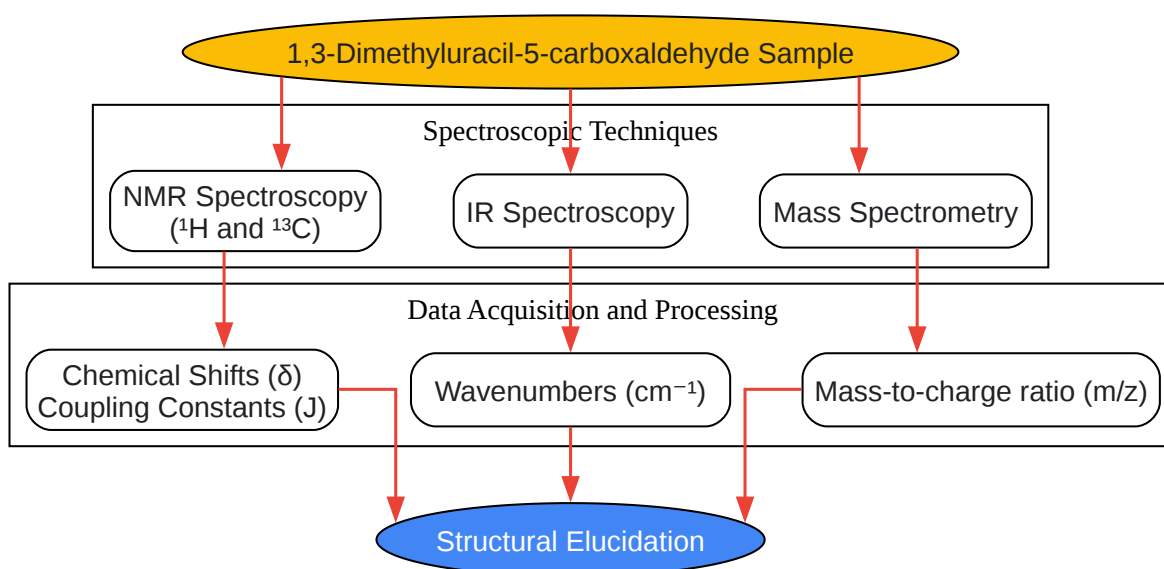
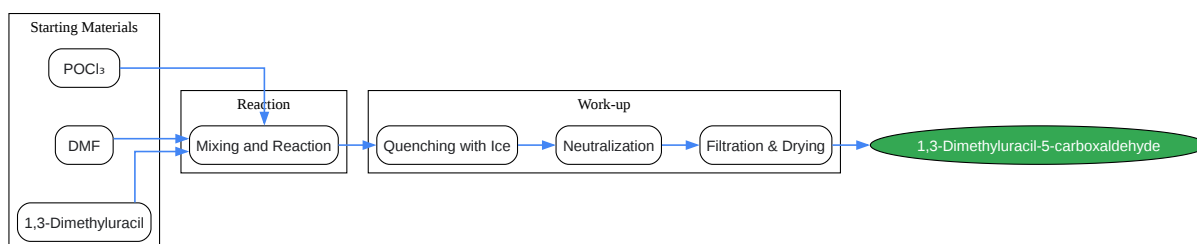
Experimental Protocols

Synthesis of 1,3-Dimethyluracil-5-carboxaldehyde

The synthesis of **1,3-Dimethyluracil-5-carboxaldehyde** is typically achieved via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Procedure:

- To a solution of 1,3-dimethyluracil in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.
- The reaction mixture is then stirred at an elevated temperature for several hours.
- Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base.
- The resulting precipitate is collected by filtration, washed with water, and dried to afford **1,3-Dimethyluracil-5-carboxaldehyde**.



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